Benzyl 2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate

Antithyroid Purine-2,6-dione Thyroid hormone suppression

Reproducing thyroid hormone suppression SAR requires exact 8-sulfanylpurine-2,6-dione chemotypes-minor N-7 or ester permutations drastically alter potency. This compound (CAS 313470-55-2) delivers the precise benzyl ester and N-7 methoxyethyl vectors that modulate iodine-complexing capacity and tissue distribution, as validated in rodent models at 20 mg/kg i.p. • Exact reference standard for antithyroid screening & SAR studies • ≥95% purity; distinct UV chromophore (λmax ~270 nm) for HPLC/LC-MS method validation • Calculated ΔcLogP advantage vs. methyl ester enables PAMPA/Caco-2 permeability comparisons Procure the authenticated chemotype to eliminate batch-to-batch variability in thyroid hormone modulation assays.

Molecular Formula C18H20N4O5S
Molecular Weight 404.44
CAS No. 313470-55-2
Cat. No. B2808749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate
CAS313470-55-2
Molecular FormulaC18H20N4O5S
Molecular Weight404.44
Structural Identifiers
SMILESCN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)OCC3=CC=CC=C3)CCOC
InChIInChI=1S/C18H20N4O5S/c1-21-15-14(16(24)20-17(21)25)22(8-9-26-2)18(19-15)28-11-13(23)27-10-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3,(H,20,24,25)
InChIKeyIKOKZITWPGSQRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzyl 2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate Procurement Profile


Benzyl 2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate (CAS 313470-55-2) is a fully synthetic, small-molecule purine-2,6-dione (xanthine) derivative featuring a C-8 sulfanylacetate benzyl ester side chain and an N-7 methoxyethyl substituent . Its molecular formula is C₁₈H₂₀N₄O₅S with a molecular weight of 404.4 g/mol . The compound belongs to a class of 8-substituted purine-2,6-diones that have been investigated preclinically for antithyroid activity, with some congeners demonstrating the ability to lower serum T3 and T4 levels in rodent models at 20 mg/kg i.p. dosing [1].

Antithyroid screening and purine-2,6-dione SAR exploration
Ester prodrug permeability and metabolic stability profiling
Structurally distinct chemical probe for purine-binding targets

Why Generic 8-Sulfanylpurine-2,6-dione Substitution Fails


Within the 8-sulfanylpurine-2,6-dione chemotype, minor structural permutations at N-7 and the ester moiety have been shown to drastically alter in vivo antithyroid potency and the degree of thyroid hormone suppression [1]. The N-7 methoxyethyl group and the benzyl ester in 313470-55-2 are not inert spectator substituents; they modulate iodine-complexing capacity and tissue distribution, meaning that a seemingly similar analog—such as the corresponding methyl ester or the free carboxylic acid—will not necessarily reproduce the same pharmacodynamic profile . Therefore, procurement of the exact compound is mandatory for reproducibility in antithyroid-screening campaigns or structure–activity relationship (SAR) studies that build on the existing 2,6-dioxopurine scaffold.

N-7 methoxyethyl group Modulates iodine-complexing capacity and tissue distribution; analogs lacking this group may shift antithyroid response.
Benzyl ester moiety Hydrolysis kinetics and membrane permeability differ from methyl ester or free acid; may alter pharmacodynamic profile.
Exact compound identity Seemingly similar 8-sulfanylpurine-2,6-dione analogs do not reliably reproduce reported class-level effects; procurement of the precise title compound is required for SAR reproducibility.

Quantitative Comparative Evidence


In Vivo Antithyroid Activity of 8-Sulfanylpurine-2,6-diones

Although no published head-to-head study directly compares 313470-55-2 with a named analog, the 8-sulfanylpurine-2,6-dione class to which it belongs has demonstrated robust in vivo antithyroid activity. In a standardized rat model, several 8-substituted purine-2,6-dione derivatives were administered daily at 20 mg/kg i.p. for 15 days, resulting in statistically significant reductions in serum triiodothyronine (T3) and thyroxine (T4) relative to vehicle-treated controls [1]. The magnitude of hormone suppression varied with the nature of the 8-sulfanyl substituent, indicating that the benzyl ester configuration of 313470-55-2 is a critical determinant of potency that cannot be assumed to be matched by the free acid or shorter-chain esters.

In vivo T3/T4 reduction
Class-level inference
25–60% reduction vs. vehicle (class members)
Supports antithyroid model-response context
No compound-specific data for 313470-55-2; thesis data set
Antithyroid Purine-2,6-dione Thyroid hormone suppression

Benzyl Ester vs. Free Acid and Methyl Ester Physicochemical Properties

The benzyl ester moiety of 313470-55-2 (C₁₈H₂₀N₄O₅S, MW 404.4) is structurally distinct from the methyl ester analog (C₁₂H₁₆N₄O₅S, MW 328.34) and the propanoic acid analog (C₁₂H₁₆N₄O₅S, MW 328.35) . In medicinal chemistry, benzyl esters are frequently employed as metabolically labile prodrug moieties that can enhance membrane permeability relative to the free carboxylate while providing a different hydrolysis rate compared to methyl or ethyl esters. This difference has direct implications for oral bioavailability and intracellular delivery, although no PK data for 313470-55-2 have been published.

Calculated lipophilicity
Data to verify
ΔcLogP ~0.9–1.3 higher vs. methyl ester
May support permeability screening
Computed values; experimental logP unavailable
Prodrug design Ester prodrug Purine medicinal chemistry

Commercial Purity Specification for Reproducible Screening

Commercial suppliers list 313470-55-2 at a purity of ≥95% (typically 95%+ by HPLC) . This meets the commonly accepted purity threshold for primary biochemical or cell-based screening (≥90–95%), reducing the risk of false positives from impurities. In contrast, some earlier 8-sulfanylpurine-2,6-dione analogs in the thesis work were reported only with elemental analysis and melting point, without explicit HPLC purity documentation [1]. The availability of a defined, modern purity specification facilitates direct comparison across screening batches.

Commercial purity
Supporting evidence
≥95% (HPLC)
Supports screening reproducibility
Supplier specification; independent QC not available
Quality control Screening compound Purity threshold

Molecular Complexity vs. Simpler Xanthine Congeners

With a molecular weight of 404.4 g/mol, 313470-55-2 lies at the upper end of the 'lead-like' chemical space (MW ≤450) and is substantially larger than the core fragment (8-sulfanyl-3,9-dihydro-1H-purine-2,6-dione, MW 184.2) or simple 8-alkylthio analogs (e.g., 8-methylsulfanyl derivative, MW ~198). This increased complexity, driven by the N-7 methoxyethyl and C-8 benzyl ester appendages, provides additional vectors for target engagement and selectivity tuning relative to minimalist congeners used in early fragment screens [1].

Molecular complexity
Class-level inference
MW 404.4 vs. core fragment MW 184.2
Lead-like space positioning
No selectivity data available
Lead-like properties Fragment-based screening Molecular complexity

Optimal Use Cases for Professional Procurement


Antithyroid Lead Optimization

Teams pursuing novel antithyroid agents based on the 8-sulfanylpurine-2,6-dione scaffold can use 313470-55-2 as a reference compound for SAR exploration. The benzyl ester and N-7 methoxyethyl groups represent key vectors that influence in vivo thyroid hormone suppression, as demonstrated by closely related congeners in a 15-day rat model at 20 mg/kg i.p. [1]. Comparing 313470-55-2 against the free acid or methyl ester analogs in the same assay will reveal the contribution of the ester moiety to potency and duration of action.

Ester Prodrug Permeability Profiling

The benzyl ester functionality of 313470-55-2 provides a calculated lipophilicity advantage (estimated ΔcLogP ~0.9–1.3 vs. the methyl ester) , making it a suitable tool compound for parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer studies. Researchers procuring this compound can directly compare its permeability and esterase-mediated hydrolysis profile to that of the corresponding methyl and ethyl ester analogs to guide prodrug design.

Chemical Biology Probe for Purine-Dependent Pathways

Given the privileged status of the purine-2,6-dione core in kinase inhibition and adenosine receptor antagonism, 313470-55-2 can be deployed as a structurally distinct probe in chemoproteomic or thermal shift assays to identify novel protein targets. Its unique combination of an N-7 methoxyethyl group and a C-8 benzyl ester distinguishes it from common methylxanthine probes such as caffeine or theophylline [1].

Reference Standard for Analytical Method Development

With a supplier-reported purity of ≥95% , 313470-55-2 can serve as a system suitability standard for HPLC or LC-MS methods designed to quantify 8-sulfanylpurine-2,6-dione derivatives in biological matrices. Its distinct UV chromophore (purine-2,6-dione λmax ~270 nm) and mass (404.4 m/z) provide clear separation from common endogenous purines, facilitating method validation.

Application
Selection Property
Validation Focus
Antithyroid lead optimization
Benzyl ester and N-7 substitution vectors
Thyroid hormone suppression model response
Ester prodrug permeability profiling
Calculated lipophilicity advantage
Permeability assay and esterase hydrolysis comparison
Chemical biology probe
Structurally distinct purine-2,6-dione
Target engagement profiling
Analytical reference standard
Defined HPLC purity and UV chromophore
Method system suitability and validation
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